9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide typically involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonic acid with p-tolylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-o-tolylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-diethylamide
Uniqueness
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C27H22N2O5S2 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-N,7-N-bis(4-methylphenyl)-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H22N2O5S2/c1-17-3-7-19(8-4-17)28-35(31,32)21-11-13-23-24-14-12-22(16-26(24)27(30)25(23)15-21)36(33,34)29-20-9-5-18(2)6-10-20/h3-16,28-29H,1-2H3 |
InChI Key |
XIROTGDOTOCMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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